![molecular formula C6H11ClO2Zn B8656958 2-(tert-Butoxy)-2-oxoethylzinc chloride](/img/structure/B8656958.png)
2-(tert-Butoxy)-2-oxoethylzinc chloride
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Description
2-(tert-Butoxy)-2-oxoethylzinc chloride is a useful research compound. Its molecular formula is C6H11ClO2Zn and its molecular weight is 216.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Carbon-Carbon Bond Formation
One of the primary applications of 2-(tert-Butoxy)-2-oxoethylzinc chloride is in the formation of carbon-carbon bonds through cross-coupling reactions. This compound acts as a nucleophile, reacting with electrophiles such as halides, aldehydes, and ketones under anhydrous conditions to produce new organic compounds. The versatility of this reagent enables chemists to construct complex molecular architectures that are essential in drug discovery and material science .
Reaction Mechanisms
The compound primarily undergoes substitution reactions due to the presence of a reactive zinc-carbon bond. It can facilitate various transformations, including:
- Alkylation : Reacting with alkyl halides to form secondary and tertiary alcohols.
- Aldol Reactions : Participating in aldol condensation reactions to yield β-hydroxy carbonyl compounds.
- Suzuki Coupling : Serving as a coupling partner in Suzuki reactions to form biaryl compounds .
Medicinal Chemistry
Synthesis of Pharmaceutical Intermediates
In medicinal chemistry, this compound is utilized for synthesizing pharmaceutical intermediates. Its ability to form stable carbon-carbon bonds is crucial for developing active pharmaceutical ingredients (APIs). For instance, it has been employed in the synthesis of compounds with potential anticancer properties by modifying existing drug scaffolds .
Case Studies
Recent studies have demonstrated its effectiveness in synthesizing derivatives that exhibit cytotoxic effects against various cancer cell lines. The compound's reactivity allows for the introduction of functional groups that enhance biological activity and selectivity towards specific targets .
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is used in the production of fine chemicals and specialty materials. Its efficiency in facilitating chemical transformations makes it a preferred choice for manufacturers seeking to optimize yield and purity while minimizing by-products. The compound's stability under controlled conditions allows for its use in continuous flow reactors, which are increasingly popular in modern chemical manufacturing .
Properties
Molecular Formula |
C6H11ClO2Zn |
---|---|
Molecular Weight |
216.0 g/mol |
IUPAC Name |
zinc;tert-butyl acetate;chloride |
InChI |
InChI=1S/C6H11O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
MWRBWPQBGGARAY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)[CH2-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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